Fmoc-Ser(tBu)-ODhbt
Overview
Description
Fmoc-Ser(tBu)-ODhbt, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a derivative of serine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester. It is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides while protecting the hydroxyl group of serine from unwanted reactions.
Mechanism of Action
Target of Action
Fmoc-Ser(tBu)-ODhbt is primarily used in the field of peptide synthesis . Its main target is the peptide chain where it is incorporated as a serine residue with a protective group .
Mode of Action
This compound interacts with its target during the peptide synthesis process. It is an N-terminal protected reagent, meaning it prevents unwanted reactions at the N-terminus of the growing peptide chain . This allows for the controlled addition of amino acids in a stepwise manner during solid-phase peptide synthesis (SPPS) .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis pathway . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed during the synthesis process, allowing the next amino acid to be added to the growing peptide chain .
Pharmacokinetics
As a reagent used in peptide synthesis, this compound does not have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its utility and behavior in the synthetic process are of interest. It is stable under the conditions used in Fmoc SPPS, and its use leads to high-quality peptides .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of a serine residue into the growing peptide chain . This can be crucial for the biological activity of the final peptide product, as serine is often involved in enzyme active sites and protein-protein interactions.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent choice, and the presence of other reagents can affect its stability and efficacy . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact and improve human health .
Biochemical Analysis
Biochemical Properties
Fmoc-Ser(tBu)-ODhbt plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during peptide synthesis. The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds .
Cellular Effects
The effects of this compound at the cellular level are primarily observed in its role in peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It can bind to biomolecules, participate in enzyme activation or inhibition, and induce changes in gene expression through the peptides it helps synthesize .
Temporal Effects in Laboratory Settings
Over time, this compound remains stable under the conditions typically used in peptide synthesis. Any long-term effects on cellular function would be indirect, resulting from the action of the peptides it helps to synthesize .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied, as it is primarily used in vitro for peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors involved in this process .
Transport and Distribution
In cells and tissues, this compound is transported and distributed as part of the process of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-ODhbt typically involves the following steps:
Protection of Serine: The hydroxyl group of serine is protected using tert-butyl (tBu) to form O-tert-butyl-L-serine.
Fmoc Protection: The amino group of O-tert-butyl-L-serine is protected with the Fmoc group to yield Fmoc-O-tert-butyl-L-serine.
Formation of ODhbt Ester: The Fmoc-O-tert-butyl-L-serine is then reacted with 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and esterification reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels suitable for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(tBu)-ODhbt undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc and tBu protecting groups under specific conditions.
Ester Hydrolysis: Hydrolysis of the ODhbt ester to release the serine residue.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the tBu group is removed using trifluoroacetic acid (TFA) in the presence of scavengers.
Ester Hydrolysis: The ODhbt ester can be hydrolyzed under acidic or basic conditions to yield the free serine residue.
Major Products Formed
Fmoc Deprotection: Yields the free amino group of serine.
tBu Deprotection: Yields the free hydroxyl group of serine.
Ester Hydrolysis: Yields the free serine residue.
Scientific Research Applications
Fmoc-Ser(tBu)-ODhbt is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and proteins, allowing for the incorporation of serine residues while protecting functional groups from unwanted reactions.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based therapeutics.
Medicine: It is used in the synthesis of peptide drugs and vaccines, contributing to the development of new treatments for various diseases.
Industry: It is used in the large-scale production of peptides for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-ODhbt but lacks the ODhbt ester group.
Fmoc-Thr(tBu)-OH: Contains a threonine residue instead of serine.
Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue instead of serine.
Uniqueness
This compound is unique due to the presence of the ODhbt ester, which provides additional stability and facilitates the incorporation of serine into peptides. This compound offers enhanced protection for the serine residue, making it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXTUHFIKZNNH-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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